5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
“5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may include:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-yl group: This step may involve coupling reactions using reagents like furan-2-boronic acid.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperazine moieties.
Reduction: Reduction reactions can occur at the chlorophenyl and fluorophenyl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be explored through in vitro and in vivo studies.
Industry
In the industrial sector, the compound may find applications in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: Other compounds in this class with different substituents.
Piperazine derivatives: Compounds with similar piperazine moieties but different aromatic groups.
Furan derivatives: Compounds with furan rings and varying functional groups.
Uniqueness
The uniqueness of “5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O2S/c26-17-9-7-16(8-10-17)21(31-13-11-30(12-14-31)19-5-2-1-4-18(19)27)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKROCIVKSAIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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